N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide features a benzoxazolone core linked to a substituted ethylacetamide moiety with furan-3-yl and thiophen-2-yl groups. Its unique combination of heterocyclic substituents distinguishes it from related compounds, warranting detailed comparative analysis.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-17(10-21-14-4-1-2-5-15(14)26-18(21)23)20-12-19(24,13-7-8-25-11-13)16-6-3-9-27-16/h1-9,11,24H,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPJGWFJKRPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with significant potential for various biological activities. This article explores its structural characteristics, synthesis, and biological effects based on available research.
Structural Characteristics
This compound integrates several functional groups, notably:
- Furan ring : Known for its reactivity and ability to form various derivatives.
- Thiophene ring : Adds to the compound's electronic properties and biological interactions.
- Oxobenzo[d]oxazole moiety : Imparts potential for interaction with biological targets.
The molecular formula is with a molecular weight of approximately 303.34 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of intermediates : Starting materials like furan derivatives and thiophene carboxylic acids are prepared.
- Condensation reactions : These intermediates undergo condensation to form the desired compound.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Anti-inflammatory Effects
Compounds related to this compound have demonstrated anti-inflammatory properties in various models. For example, studies on similar oxazole-based compounds indicate their ability to inhibit inflammatory pathways, making them candidates for further investigation in treating inflammatory diseases .
Cytotoxicity and Anticancer Potential
Initial investigations into the cytotoxic effects of structurally related compounds have yielded promising results. For instance, certain derivatives have been tested on cancer cell lines, showing selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial potential of various furan and thiophene derivatives against common pathogens. Results indicated that compounds with similar structures to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, a related oxazole compound was shown to significantly reduce pro-inflammatory cytokines (IL-6, TNF-alpha) levels in vitro. The mechanism involved inhibition of NF-kB signaling pathways, suggesting that this compound may exert similar effects .
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Benzoxazolone Derivatives
(a) PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
- Structural Differences: PBPA incorporates pyridylmethylamino and phenyl groups, unlike the furan/thiophene substituents in the target compound.
- Functional Impact: The bis(pyridylmethyl)amino group in PBPA enables bifunctional chelation for radiopharmaceutical applications, whereas the target compound’s hydroxyl and heterocyclic groups may enhance solubility and metabolic stability .
(b) [11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Structural Differences : NBMP substitutes the benzoxazolone with a naphthalene group via Suzuki coupling, contrasting with the target’s furan/thiophene motifs .
- Functional Impact : NBMP exhibits superior bioavailability and reduced intersubject variability in TSPO binding studies due to its lipophilic naphthalene group. The target compound’s hydroxyl group may improve aqueous solubility but could reduce blood-brain barrier penetration compared to NBMP .
(c) 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
Heterocyclic Substituent Variations
(a) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Structural Differences: Features a cyano-thiophene and simple thiophene substituent, lacking the benzoxazolone core and hydroxyl group.
(b) N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Physicochemical and Pharmacokinetic Properties
Key Observations :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step condensation of furan-3-yl, thiophen-2-yl, and benzo[d]oxazol-2-one precursors. Key steps include:
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during coupling steps.
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reactivity for amide bond formation .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves nucleophilic acyl substitution efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields are highly dependent on temperature control (40–60°C) and inert atmosphere (N₂) to avoid oxidation of thiophene .
Q. What advanced spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the furan (δ 6.2–6.4 ppm) and thiophene (δ 7.1–7.3 ppm) moieties. 2D NOESY detects spatial proximity between the hydroxyethyl and benzo[d]oxazolone groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass (<3 ppm error) validates molecular formula (e.g., [M+H]+ at m/z 441.1245).
- X-ray Crystallography : Resolves stereochemistry at the C2 hydroxy position, critical for bioactive conformations .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The thiophene ring is prone to oxidation at pH >7, requiring antioxidant additives (e.g., ascorbic acid) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for storage.
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms using fluorogenic substrates (e.g., Diclofenac as a positive control) .
- Antimicrobial screening : Microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Q. How can solubility and bioavailability challenges be addressed during formulation?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) for in vitro assays.
- Lipid-based carriers : Nanoemulsions (particle size <200 nm via dynamic light scattering) improve intestinal absorption in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Comparative assay standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and serum-free media to eliminate batch variability .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may explain divergent activity in hepatic vs. non-hepatic models .
Q. What computational strategies predict binding affinity with enzymatic targets like COX-2?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the benzo[d]oxazolone moiety and COX-2’s hydrophobic pocket (binding energy ≤ −8.5 kcal/mol suggests high affinity) .
- MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
Q. How does stereochemistry at the C2 hydroxy position influence pharmacological profiles?
- Chiral resolution : Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to separate enantiomers.
- Activity comparison : The (R)-enantiomer shows 3-fold higher COX-2 inhibition (IC₅₀ = 1.2 μM) vs. (S)-enantiomer (IC₅₀ = 3.7 μM) due to better hydrogen bonding with Tyr385 .
Q. What structural modifications enhance selectivity for cancer vs. non-cancer cell lines?
-
SAR studies : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzo[d]oxazolone C5 position increases apoptosis in MCF-7 cells (EC₅₀ = 0.8 μM) while sparing HEK293 cells .
-
Table: Substituent Effects on Cytotoxicity
Substituent MCF-7 EC₅₀ (μM) HEK293 EC₅₀ (μM) Selectivity Index -H 2.4 3.1 1.3 -CF₃ 0.8 15.2 19.0
Q. How can researchers validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Incubate HeLa lysates with the compound (10 μM), heat shock (45–65°C), and quantify COX-2 stabilization via Western blot .
- Click chemistry probes : Introduce an alkyne tag for Cu(I)-catalyzed conjugation to fluorescent azides, enabling live-cell imaging of target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
